3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trichloromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via a chlorination reaction, often using reagents like trichloromethyl chloroformate.
Coupling with Benzamide: The final step involves coupling the trichloromethylated pyrazole with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a methyl group or other less oxidized forms.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trichloromethyl group and the pyrazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide
- 4-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide
Uniqueness
What sets 3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the trichloromethyl group and the pyrazole ring in a specific configuration provides unique properties that are not observed in its analogs.
Properties
CAS No. |
6176-85-8 |
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Molecular Formula |
C21H21Cl3N4O2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C21H21Cl3N4O2/c1-13-8-7-9-15(12-13)18(29)26-20(21(22,23)24)25-17-14(2)27(3)28(19(17)30)16-10-5-4-6-11-16/h4-12,20,25H,1-3H3,(H,26,29) |
InChI Key |
NEBYKAQLEDFNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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